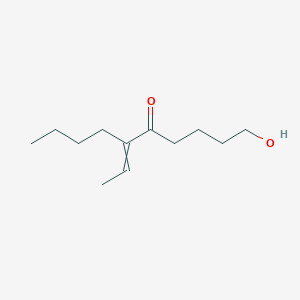

6-Ethylidene-1-hydroxydecan-5-one

Description

Properties

CAS No. |

62519-11-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

6-ethylidene-1-hydroxydecan-5-one |

InChI |

InChI=1S/C12H22O2/c1-3-5-8-11(4-2)12(14)9-6-7-10-13/h4,13H,3,5-10H2,1-2H3 |

InChI Key |

WMAKQOAAQWKITB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC)C(=O)CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylidene-1-hydroxydecan-5-one can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone. In this case, the reaction between 6-ethylidene-1-decanal and acetone under basic conditions can yield the desired product . The reaction typically requires a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and is carried out at room temperature.

Industrial Production Methods

Industrial production of 6-Ethylidene-1-hydroxydecan-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethylidene-1-hydroxydecan-5-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-ethylidene-1-decanone or 6-ethylidene-1-decanoic acid.

Reduction: Formation of 6-ethylidene-1-decanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Ethylidene-1-hydroxydecan-5-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a subject of interest in studying enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethylidene-1-hydroxydecan-5-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The ethylidene group in 6-Ethylidene-1-hydroxydecan-5-one distinguishes it from analogs with alternative substituents at position 5. Key comparisons include:

(a) 6-(Diphenylphosphinyl)-1-hydroxydecan-5-one (CAS 89625-06-9)

- Substituent : Diphenylphosphinyl group (Ph₂P=O) at position 6.

- Impact: Lipophilicity: Higher logP (4.291) due to the bulky, hydrophobic diphenylphosphinyl group . Reactivity: The phosphoryl group may stabilize intermediates in nucleophilic reactions or act as a leaving group in substitution reactions.

(b) 6-Phenyldodecane (CAS 2719-62-2)

- Substituent : Phenyl group at position 6 in a dodecane chain.

- Impact :

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | logP | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|---|---|

| 6-Ethylidene-1-hydroxydecan-5-one | Not provided | C₁₂H₂₀O₂ | 196.29 | ~3.5* | ~57.6 | Ketone, Hydroxyl, Ethylidene |

| 6-(Diphenylphosphinyl)-1-hydroxydecan-5-one | 89625-06-9 | C₂₂H₂₇O₃P | 370.43 | 4.291 | 64.18 | Ketone, Hydroxyl, Diphenylphosphinyl |

| 6-Phenyldodecane | 2719-62-2 | C₁₈H₃₀ | 246.43 | >5† | 0.0 | Phenyl, Alkyl Chain |

*Estimated based on ethylidene’s moderate hydrophobicity.

†Estimated from analogous arylalkanes .

Key Observations:

- Lipophilicity : The diphenylphosphinyl analog exhibits higher logP than the ethylidene derivative, while 6-phenyldodecane is even more hydrophobic due to the absence of polar groups.

- Polarity : The hydroxyl and ketone groups in both 6-ethylidene and 6-diphenylphosphinyl derivatives contribute to their PSA, enhancing solubility in polar solvents compared to 6-phenyldodecane.

Q & A

Q. How can computational models for 6-Ethylidene-1-hydroxydecan-5-one be validated against experimental data?

- Methodological Answer : Use k-fold cross-validation to assess model generalizability. Compare predicted vs. observed properties (e.g., logP, pKa) via Bland-Altman plots or root-mean-square error (RMSE) . Share input files (e.g., Gaussian .com files) and scripts on platforms like GitHub to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.